2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Isotope dilution mass spectrometry LC-MS/MS quantification Heterocyclic amine analysis

IQ-2-13C is a single 13C-labeled stable isotope analog of IQ, designed exclusively as an internal standard for isotope dilution mass spectrometry (IDMS). Its non-exchangeable 13C label at the C2 position provides a +1 Da mass shift for unambiguous SRM detection without chromatographic separation, eliminating deuterium-hydrogen exchange issues inherent to IQ-d3. This stable isotopic tracer ensures calibration stability over extended analytical runs and is essential for precise quantification of IQ in cooked meats, biological fluids, and food safety testing at sub-ppb levels. Not for human use.

Molecular Formula C11H10N4
Molecular Weight 199.22 g/mol
CAS No. 210049-11-9
Cat. No. B569154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C
CAS210049-11-9
Synonyms3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine-2-13C;  IQ-2-13C; 
Molecular FormulaC11H10N4
Molecular Weight199.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+1
InChIKeyARZWATDYIYAUTA-KHWBWMQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (CAS 210049-11-9): Procurement and Technical Baseline for IQ-2-13C Isotope-Labeled Analytical Standard


2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-2-13C, CAS 210049-11-9) is a single 13C-labeled stable isotope analog of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a heterocyclic aromatic amine formed during high-temperature cooking of proteinaceous foods [1]. The compound features a 13C substitution at the C2 position of the imidazole ring, resulting in a molecular weight of 199.22 Da (unlabeled IQ: 198.22 Da), and is supplied as a brown solid with purity specifications ranging from 95% to ≥98% across multiple vendors . As an isotopically labeled internal standard, it is intended exclusively for use in isotope dilution mass spectrometry (IDMS) applications for the precise quantification of IQ in complex matrices, including cooked meats, fish, and biological fluids [2].

Why Unlabeled IQ or Alternative Isotope-Labeled Heterocyclic Amine Analogs Cannot Substitute for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C in Quantitative LC-MS/MS Workflows


Direct substitution of IQ-2-13C with unlabeled IQ, structurally related heterocyclic amine standards, or alternative isotopic variants (e.g., IQ-d3) introduces analytical uncertainty that compromises quantitative accuracy in isotope dilution mass spectrometry. Unlabeled IQ cannot function as an internal standard because it co-elutes and shares identical m/z with the target analyte, preventing independent signal deconvolution [1]. Structurally distinct heterocyclic amines (e.g., MeIQ, MeIQx, PhIP) exhibit differential ionization efficiencies and chromatographic retention behavior relative to IQ, invalidating the fundamental assumption of identical physicochemical properties required for reliable internal standardization [2]. Furthermore, deuterium-labeled IQ (IQ-d3) may suffer from deuterium-hydrogen exchange under certain chromatographic conditions, leading to mass spectral interference and quantification drift—a limitation not shared by the carbon-13 labeled analog [3]. The 13C label at the C2 position is metabolically stable, non-exchangeable, and preserves native chromatographic retention time while introducing a mass shift of +1 Da sufficient for unambiguous selected reaction monitoring (SRM) detection [4].

Quantitative Differentiation Evidence: IQ-2-13C (CAS 210049-11-9) Analytical Performance Specifications and Comparator-Based Data


Isotopic Mass Shift and Chromatographic Co-Elution: IQ-2-13C versus Unlabeled IQ

IQ-2-13C provides a +1 Da mass shift (m/z 199 → 200 for [M+H]+) relative to unlabeled IQ (m/z 199) while maintaining identical chromatographic retention time. This permits complete chromatographic co-elution—a prerequisite for accurate matrix effect compensation in isotope dilution—while enabling independent MS/MS transition monitoring [1]. In contrast, structurally distinct internal standards such as IQ-d3 exhibit a +3 Da mass shift but may demonstrate slight chromatographic separation (ΔtR ≈ 0.02-0.05 min) under certain reversed-phase conditions due to deuterium isotope effects on hydrophobicity [2].

Isotope dilution mass spectrometry LC-MS/MS quantification Heterocyclic amine analysis

Chemical Stability and Isotopic Integrity: 13C-Label versus Deuterium-Label Internal Standards

The 13C label in IQ-2-13C is covalently integrated into the imidazole ring backbone and is non-exchangeable under all standard analytical conditions, including acidic mobile phases, sample extraction solvents, and biological matrices. This contrasts with deuterium labels positioned at nitrogen or oxygen atoms in certain heterocyclic amines, which may undergo H/D exchange leading to signal intensity drift and quantification inaccuracy [1]. In a comparative stability assessment of isotopically labeled heterocyclic amine standards, 13C-labeled analogs demonstrated no measurable isotopic exchange over 7 days in aqueous methanol (RSD of isotopic enrichment <0.5%), whereas N-deuterated analogs showed up to 8% exchange under identical conditions [2].

Stable isotope internal standard Isotopic exchange LC-MS method validation

Vendor Purity Specifications and Procurement Comparability: IQ-2-13C versus Unlabeled IQ

Commercially available IQ-2-13C is supplied with documented purity specifications of ≥98% (InvivoChem Cat No. V107763) and 98% (Coompo Research Chemicals) [1], as verified by HPLC analysis. Unlabeled IQ standards are typically available at comparable purity levels (≥98% across major vendors), ensuring that the isotopic standard does not introduce additional impurities relative to the calibration reference. However, the procurement cost differential is substantial: IQ-2-13C is priced at approximately USD 531 for 5 mg (MedChemExpress) versus approximately USD 60-80 for equivalent quantities of unlabeled IQ, reflecting the synthetic complexity of site-specific 13C incorporation.

Analytical standard procurement Purity specification HPLC purity

Isotopic Enrichment and Interference Assessment: IQ-2-13C in Complex Matrices

The single 13C substitution at the C2 position of IQ produces an M+1 isotopic peak with approximately 1.1% natural abundance in unlabeled IQ due to natural 13C content. Consequently, when IQ-2-13C is used as an internal standard at concentrations comparable to the target analyte, the contribution of unlabeled IQ to the internal standard channel must be mathematically corrected. At IQ:IQ-2-13C concentration ratios of 1:1, the natural 13C contribution from unlabeled IQ to the internal standard channel is approximately 1.1% of the unlabeled IQ signal, which is negligible for most quantitative applications [1]. This contrasts with compounds labeled with multiple 13C atoms (e.g., [5,7-13C2]-IQ), where the higher mass shift eliminates isotopic cross-talk but at increased synthetic cost .

Matrix effect compensation Isotopic interference SRM method development

Stability Under Recommended Storage Conditions: Long-Term Integrity Assessment

IQ-2-13C demonstrates extended stability under recommended storage conditions: powder form is stable for 3 years at -20°C, 2 years at 4°C, and in solvent for 6 months at -80°C or 1 month at -20°C . These stability parameters are derived from vendor quality control data and are consistent with the stability profile of unlabeled IQ, which is reported as stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light [1]. The compound may be shipped at ambient temperature without degradation, facilitating procurement logistics .

Stable isotope storage Analytical standard stability Shelf-life

Position-Specific 13C Labeling for Mechanistic Metabolism and DNA Adduct Studies

The C2-position of the imidazole ring in IQ is a critical site for metabolic activation and DNA adduct formation. Site-specific 13C labeling at this position enables unambiguous tracking of the C2 carbon through metabolic pathways using NMR or high-resolution MS, providing mechanistic insight not achievable with perdeuterated or uniformly labeled analogs [1]. In DNA adduct studies, the C2 position is retained in the C8-dG-IQ adduct following N-hydroxylation and subsequent esterification; 13C labeling at this position allows precise quantification of adduct formation kinetics without interference from natural isotope abundance [2]. Unlabeled IQ cannot distinguish between endogenous and exogenously administered compound in metabolic tracing experiments [3].

Metabolic tracing DNA adduct quantification Mechanistic toxicology

Validated Application Scenarios for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C Based on Quantitative Evidence


Isotope Dilution LC-MS/MS Quantification of IQ in Cooked Meat and Fish Products

IQ-2-13C serves as the optimal internal standard for precise quantification of IQ in thermally processed proteinaceous foods. Its +1 Da mass shift enables SRM detection without chromatographic separation from the target analyte, while the non-exchangeable 13C label ensures calibration stability over extended analytical runs [1]. This application is particularly critical for food safety monitoring programs and regulatory compliance testing, where accurate quantification at sub-ppb levels is required [2].

Metabolic Activation and DNA Adduct Formation Studies in Toxicology Research

The site-specific 13C label at the C2 position of IQ enables mechanistic studies of metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) and subsequent DNA adduct formation. Researchers can track the fate of the C2 carbon through N-hydroxylation and esterification pathways, distinguishing administered IQ from endogenous background and accurately quantifying C8-dG-IQ adduct formation kinetics [1]. This application is essential for carcinogenicity mechanism studies and risk assessment of dietary heterocyclic amine exposure [2].

Biomonitoring of Dietary IQ Exposure in Human Urine and Biological Fluids

IQ-2-13C enables accurate quantification of IQ and its metabolites in complex biological matrices including human urine, bile, and plasma. The 13C internal standard compensates for matrix-dependent ionization variability inherent to biological samples, achieving the analytical sensitivity required for population-level exposure assessment studies [1]. The non-exchangeable nature of the 13C label eliminates the risk of isotopic exchange in aqueous biological matrices, ensuring reliable quantification over extended sample storage periods [2].

Method Development and Validation for Multi-Analyte Heterocyclic Amine Panels

IQ-2-13C can be incorporated into multi-analyte LC-MS/MS methods alongside other isotopically labeled heterocyclic amine standards (e.g., MeIQx-d3, PhIP-d3) for simultaneous quantification of multiple cooking-derived mutagens. The +1 Da mass shift of IQ-2-13C is fully resolvable from other internal standards in the same analytical run, enabling high-throughput screening of food products for heterocyclic amine content [1]. This application supports food industry quality control, regulatory surveillance, and epidemiological studies investigating dietary heterocyclic amine intake [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.